6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
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Overview
Description
Compounds with pyridin-2-yl and amino groups are common in medicinal chemistry . They are often used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of the amino group (-NH2) and the methyl group (-CH3) can significantly affect the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound bis[(6-methylpyridin-2-yl)methyl][(pyridin-2-yl)methyl]amine has a molecular formula of C20H22N4, an average mass of 318.415 Da, and a monoisotopic mass of 318.184448 Da .
Scientific Research Applications
Bone Turnover and Osteoporosis Prevention
6-((6-Methylpyridin-2-yl)amino)-6-oxohexanoic acid and its derivatives have been explored as potent antagonists for specific receptors such as the alpha(v)beta(3) receptor, which is significant in the context of bone turnover. This has led to the development of compounds with potential applications in the prevention and treatment of osteoporosis. The efficacy of these compounds in vitro and in vivo highlights their role in clinical development for bone health-related applications (Hutchinson et al., 2003).
Antibacterial Agents
The compound's structure has been utilized in the synthesis of pyridonecarboxylic acids, which serve as a backbone for developing new antibacterial agents. This research into pyridonecarboxylic acids and their analogues indicates the compound's potential as a starting point for the synthesis of entities with significant antibacterial activity. The exploration of structure-activity relationships in this context underscores the compound's relevance in medicinal chemistry and antibacterial therapy (Egawa et al., 1984).
Organic Synthesis and Material Science
Further research has demonstrated the utility of 6-((6-Methylpyridin-2-yl)amino)-6-oxohexanoic acid derivatives in organic synthesis and material science. The exploration of 2-aminopyridines, which are key structural cores for bioactive natural products and organic materials, indicates the compound's broader applications in developing synthetic methodologies and materials with significant biological and chemical importance (Bolliger et al., 2011).
Enzymatic Inhibition and Anticancer Activity
The compound has also been implicated in the synthesis of structures with potential enzymatic inhibition and anticancer activity. The development of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamides through multi-component reactions and their subsequent characterization and computational studies provide insights into their non-linear optical properties and molecular docking analyses. This research suggests the compound's derivatives as promising candidates for inhibiting tubulin polymerization, a mechanism relevant to anticancer strategies (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(6-methylpyridin-2-yl)amino]-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(13-9)14-11(15)7-2-3-8-12(16)17/h4-6H,2-3,7-8H2,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJVEHZNRJBBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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